![molecular formula C22H21ClN2O4S B2794364 (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone CAS No. 1111051-72-9](/img/structure/B2794364.png)
(6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone, also known as CDK9 inhibitor, is a small molecule compound that has been studied for its potential in cancer treatment. CDK9 is a protein that plays a crucial role in the regulation of gene expression and cell cycle progression. Inhibition of CDK9 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.
作用機序
Mode of Action
It is known that the compound is an organic synthetic reagent, suggesting it may interact with various biological targets to induce changes .
Biochemical Pathways
It’s worth noting that compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
As an organic synthetic reagent, it may be used to synthesize other compounds, but its direct effects on cells and molecules are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound may exhibit toxicity and pose risks to the environment and health. Therefore, strict safety procedures should be followed when handling this compound to avoid skin contact, inhalation, or ingestion, and to prevent environmental contamination .
実験室実験の利点と制限
One of the main advantages of the (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor is its specificity for (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of this compound is its relatively low potency compared to other CDK inhibitors. This may limit its efficacy in certain cancer types or in combination with other cancer treatments.
将来の方向性
There are several future directions for the study of the (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor. One area of interest is the development of more potent derivatives of this compound. Another direction is the investigation of the potential of this compound as an immunotherapy agent. Additionally, the (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor may have potential in combination with other cancer treatments, such as radiation therapy or immunotherapy. Finally, the (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor may have potential in the treatment of other diseases beyond cancer, such as viral infections or autoimmune disorders.
合成法
The synthesis of (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone involves a series of chemical reactions. The starting materials include 6-chloro-3-quinolinecarbonitrile, 2,4-dimethylbenzenesulfonyl chloride, and morpholine. The reaction proceeds through several steps, including the formation of an intermediate sulfonyl chloride and the final coupling of the quinoline moiety with the morpholine-containing fragment. The synthesis of this compound has been optimized to provide high yields and purity.
科学的研究の応用
The (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor has been extensively studied for its potential in cancer treatment. In vitro and in vivo studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. The (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it may have a synergistic effect when combined with other cancer treatments.
特性
IUPAC Name |
[6-chloro-4-(2,4-dimethylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-14-3-6-20(15(2)11-14)30(27,28)21-17-12-16(23)4-5-19(17)24-13-18(21)22(26)25-7-9-29-10-8-25/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKBRGMUPKXUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。